3,3',4,4'-Benzophenonetetracarboxylic dianhydride
Overview
Description
3,3’,4,4’-Benzophenonetetracarboxylic dianhydride is an aromatic organic acid dianhydride. It is widely used in the synthesis of polyimides, which are known for their high thermal stability, chemical resistance, and mechanical strength. The compound has the molecular formula C17H6O7 and a molecular weight of 322.23 g/mol .
Mechanism of Action
Target of Action
3,3’,4,4’-Benzophenonetetracarboxylic dianhydride, also known as 1,3-Isobenzofurandione, 5,5’-carbonylbis-, is primarily used as a reactant in the synthesis of polyimides . The primary targets of this compound are therefore the reactants involved in the formation of these polymers.
Mode of Action
The compound acts as a dianhydride in the formation of polyimides . It reacts with diamines to form polyimides, which are highly flexible due to the presence of keto and carbonyl groups in the dianhydride molecule .
Biochemical Pathways
The primary biochemical pathway involved is the polymerization reaction that forms polyimides . The flexibility of the resulting polyimides is due to the molecular distancing between the imide rings, which is increased by the keto and carbonyl groups in the dianhydride molecule .
Result of Action
The result of the action of 3,3’,4,4’-Benzophenonetetracarboxylic dianhydride is the formation of polyimides . These polymers have a wide range of applications due to their high temperature stability, good chemical resistance, and excellent electrical properties .
Action Environment
The action of 3,3’,4,4’-Benzophenonetetracarboxylic dianhydride is influenced by environmental factors such as temperature and humidity. It is stable at room temperature and should be stored in a dry and well-ventilated place . It should be kept away from moisture as it decomposes in the presence of water .
Biochemical Analysis
Biochemical Properties
3,3’,4,4’-Benzophenonetetracarboxylic dianhydride plays a significant role in biochemical reactions, particularly in the synthesis of polyimides. It interacts with various enzymes and proteins, facilitating the formation of high-performance polymers. The compound’s anhydride groups react with amine groups in proteins and enzymes, forming stable amide bonds. This interaction is crucial in the synthesis of polyimides, as it enhances the thermal stability and mechanical properties of the resulting polymers .
Cellular Effects
3,3’,4,4’-Benzophenonetetracarboxylic dianhydride has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins can lead to changes in cell function, including alterations in cell growth and differentiation. Studies have shown that 3,3’,4,4’-Benzophenonetetracarboxylic dianhydride can modulate the activity of key signaling molecules, thereby influencing cellular responses .
Molecular Mechanism
The molecular mechanism of 3,3’,4,4’-Benzophenonetetracarboxylic dianhydride involves its interaction with biomolecules at the molecular level. The compound binds to specific enzymes and proteins, inhibiting or activating their functions. This binding interaction can lead to changes in gene expression and enzyme activity, ultimately affecting cellular processes. The anhydride groups of 3,3’,4,4’-Benzophenonetetracarboxylic dianhydride react with nucleophilic groups in biomolecules, forming covalent bonds that alter the biomolecules’ structure and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,3’,4,4’-Benzophenonetetracarboxylic dianhydride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3,3’,4,4’-Benzophenonetetracarboxylic dianhydride is relatively stable under controlled conditions, but it can degrade over time, leading to changes in its biochemical properties. Long-term exposure to the compound can result in cumulative effects on cellular processes, including alterations in cell growth and metabolism .
Dosage Effects in Animal Models
The effects of 3,3’,4,4’-Benzophenonetetracarboxylic dianhydride vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling and metabolism. Studies have shown that high doses of 3,3’,4,4’-Benzophenonetetracarboxylic dianhydride can be toxic, leading to adverse effects on animal health. These effects include alterations in liver and kidney function, as well as changes in blood chemistry .
Metabolic Pathways
3,3’,4,4’-Benzophenonetetracarboxylic dianhydride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound’s anhydride groups react with metabolic intermediates, forming stable complexes that influence metabolic processes. These interactions can lead to changes in metabolite levels and metabolic flux, ultimately affecting cellular metabolism .
Transport and Distribution
The transport and distribution of 3,3’,4,4’-Benzophenonetetracarboxylic dianhydride within cells and tissues are critical factors that influence its biochemical effects. The compound is transported by specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues. These transport mechanisms are essential for the compound’s activity, as they determine its availability and concentration in different cellular compartments .
Subcellular Localization
The subcellular localization of 3,3’,4,4’-Benzophenonetetracarboxylic dianhydride plays a crucial role in its activity and function. The compound is directed to specific cellular compartments by targeting signals and post-translational modifications. These localization mechanisms ensure that 3,3’,4,4’-Benzophenonetetracarboxylic dianhydride exerts its effects in the appropriate cellular context, influencing processes such as gene expression and enzyme activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,3’,4,4’-Benzophenonetetracarboxylic dianhydride is typically synthesized through a multistep process:
Friedel-Crafts Alkylation: The process begins with the alkylation of o-xylene to obtain 3,3’,4,4’-tetramethyl benzophenone.
Oxidation: The tetramethyl benzophenone is then subjected to liquid phase oxidation to produce 3,3’,4,4’-benzophenonetetracarboxylic acid.
Dehydration: Finally, the benzophenonetetracarboxylic acid is dehydrated to form the dianhydride.
Industrial Production Methods
In industrial settings, the production of 3,3’,4,4’-Benzophenonetetracarboxylic dianhydride involves similar steps but optimized for higher yields and efficiency. The use of specific catalysts and controlled reaction conditions ensures the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3,3’,4,4’-Benzophenonetetracarboxylic dianhydride undergoes various chemical reactions, including:
Nucleophilic Substitution: It reacts with primary amines to form polyimides through nucleophilic substitution followed by condensation reactions.
Hydrolysis: The compound can be hydrolyzed to form benzophenonetetracarboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Primary amines are commonly used as reagents under controlled temperature and solvent conditions.
Hydrolysis: Water or aqueous solutions are used for hydrolysis reactions.
Major Products
Polyimides: Formed through nucleophilic substitution with primary amines.
Benzophenonetetracarboxylic Acid: Formed through hydrolysis.
Scientific Research Applications
3,3’,4,4’-Benzophenonetetracarboxylic dianhydride has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of polyimides, which are essential for high-performance materials.
Biology: Employed in the development of photoactive antibacterial fabrics.
Medicine: Utilized in the creation of biocompatible materials for medical devices.
Industry: Applied in the production of epoxy-based powder coatings and high-temperature resistant polymers.
Comparison with Similar Compounds
Similar Compounds
- 3,3’,4,4’-Biphenyltetracarboxylic dianhydride
- Pyromellitic dianhydride
- Ethylenediaminetetraacetic dianhydride
- Cyclobutane-1,2,3,4-tetracarboxylic dianhydride
Uniqueness
3,3’,4,4’-Benzophenonetetracarboxylic dianhydride is unique due to its high thermal stability and chemical resistance, making it ideal for applications requiring durable and high-performance materials. The presence of keto and carbonyl groups further enhances its solubility and processability compared to other similar compounds .
Properties
IUPAC Name |
5-(1,3-dioxo-2-benzofuran-5-carbonyl)-2-benzofuran-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H6O7/c18-13(7-1-3-9-11(5-7)16(21)23-14(9)19)8-2-4-10-12(6-8)17(22)24-15(10)20/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQVIHDPBMFABCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)C3=CC4=C(C=C3)C(=O)OC4=O)C(=O)OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H6O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3029233 | |
Record name | Benzophenonetetracarboxylic dianhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3029233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid, Light yellow powder; [Alfa Aesar MSDS] | |
Record name | 1,3-Isobenzofurandione, 5,5'-carbonylbis- | |
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CAS No. |
2421-28-5 | |
Record name | Benzophenonetetracarboxylic dianhydride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2421-28-5 | |
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Record name | Benzophenonetetracarboxylic acid dianhydride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002421285 | |
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Record name | 2421-28-5 | |
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Record name | 1,3-Isobenzofurandione, 5,5'-carbonylbis- | |
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Record name | Benzophenonetetracarboxylic dianhydride | |
Source | EPA DSSTox | |
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Record name | Benzophenone-3,3':4,4'-tetracarboxylic dianhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.590 | |
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Record name | 4,4'-CARBONYLDIPHTHALIC ANHYDRIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y61GVA8097 | |
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Retrosynthesis Analysis
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